3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
Overview
Description
“3-(Methoxycarbonyl)naphthalene-2-carboxylic acid” is a chemical compound with the molecular formula C13H10O4 . It has a molecular weight of 230.22 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H10O4/c1-17-13(16)11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7H,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass . They are also capable of engaging in hydrogen bonding with water molecules, making the acids with one to four carbon atoms completely miscible with water .Scientific Research Applications
Synthesis and Material Applications
- Nanowire Assembly : Heptahelicene-2-carboxylic acid, synthesized from naphthalene derivatives, demonstrated the ability to self-assemble into nanowire-like aggregates. This process utilized methoxy-substituted naphthalene building blocks, indicating potential applications in nanotechnology and materials science (Rybáček et al., 2011).
Environmental Science and Biodegradation
- Biodegradation Pathways : Research on naphthalene degradation under anaerobic conditions highlighted the role of carboxylation as an initial step, leading to the formation of naphthoic acids. This indicates the potential environmental impact of naphthalene derivatives in biodegradation processes (Zhang, Sullivan, & Young, 2004); (Meckenstock et al., 2000).
Chemical Synthesis and Catalysis
- Catalytic Reactions : A study demonstrated the Lewis acid-mediated carboxylation of fused aromatic compounds with carbon dioxide, showcasing the potential of naphthalene derivatives in facilitating regioselective carboxylation reactions. This process could have applications in synthetic organic chemistry and industrial carbon capture strategies (Suzuki et al., 2002).
Spectroscopy and Photodetachment Studies
- Photodetachment Spectroscopy : Research on substituted naphthalene anions, including 6-hydroxy-2-naphthoic acid derivatives, provided insights into the photodetachment and photoreactions of these compounds, revealing potential applications in analytical chemistry and environmental monitoring (Bull et al., 2019).
Chemical Probes and Sensors
- Sensing Applications : A naphthalene derivative was used to develop a dual-function probe capable of detecting Cu2+ and Fe3+ in water. This showcases the utility of naphthalene carboxylic acid derivatives in environmental monitoring and the development of analytical sensors (Li et al., 2019).
Properties
IUPAC Name |
3-methoxycarbonylnaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-17-13(16)11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUHUQRLOGKXJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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